molecular formula C24H24N2O5 B11364054 Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11364054
M. Wt: 420.5 g/mol
InChI Key: MSWKAKHNKBXDHQ-UHFFFAOYSA-N
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Description

Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzofuran ring, an oxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the benzofuran and oxazole intermediates. The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes . The oxazole ring is often formed via cyclodehydration reactions involving amino alcohols and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines .

Major Products

The major products formed from these reactions include benzofuranones, amino alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran and oxazole rings can interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. This compound can also modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate is unique due to its combination of benzofuran, oxazole, and benzoate ester moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

butyl 4-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C24H24N2O5/c1-3-4-11-29-24(28)16-5-8-19(9-6-16)25-23(27)20-14-22(31-26-20)17-7-10-21-18(13-17)12-15(2)30-21/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,25,27)

InChI Key

MSWKAKHNKBXDHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C

Origin of Product

United States

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